5-Methoxy-3-(2'-nitro-1'-phenylethyl)-1H-indole
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Overview
Description
5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a nitro group at the 2’-position, and a phenylethyl group attached to the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole, 2-nitrobenzaldehyde, and phenylethylamine.
Condensation Reaction: The first step involves the condensation of 5-methoxyindole with 2-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with phenylethyl bromide or a similar alkylating agent to produce 5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid, leading to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst, iron powder in acetic acid.
Alkylating Agents: Phenylethyl bromide, alkyl halides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted indoles.
Scientific Research Applications
5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the nitro and phenylethyl groups.
3-(2’-Nitro-1’-phenylethyl)-1H-indole: Lacks the methoxy group.
5-Methoxy-3-phenylethyl-1H-indole: Lacks the nitro group.
Uniqueness
5-Methoxy-3-(2’-nitro-1’-phenylethyl)-1H-indole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-methoxy-3-(2-nitro-1-phenylethyl)-1H-indole |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-7-8-17-14(9-13)15(10-18-17)16(11-19(20)21)12-5-3-2-4-6-12/h2-10,16,18H,11H2,1H3 |
InChI Key |
RDHOPMDDIHENBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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